molecular formula C15H18N4O2S2 B2849176 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 894008-73-2

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2849176
CAS No.: 894008-73-2
M. Wt: 350.46
InChI Key: CJBLOGYRRIMBQV-UHFFFAOYSA-N
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Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its complex structure, which includes a thiazole ring, a pyridazine ring, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. These intermediates are then coupled through a thiol-ether linkage, followed by the introduction of the morpholine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide
  • 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
  • 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Uniqueness

What sets 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-10-15(23-11(2)16-10)12-3-4-13(18-17-12)22-9-14(20)19-5-7-21-8-6-19/h3-4H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBLOGYRRIMBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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